molecular formula C17H14N4O5S3 B2661224 2-((4-(3-nitrophenyl)thiazol-2-yl)thio)-N-(4-sulfamoylphenyl)acetamide CAS No. 727689-76-1

2-((4-(3-nitrophenyl)thiazol-2-yl)thio)-N-(4-sulfamoylphenyl)acetamide

Cat. No.: B2661224
CAS No.: 727689-76-1
M. Wt: 450.5
InChI Key: UFXUKQGFWYFNDT-UHFFFAOYSA-N
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Description

2-((4-(3-nitrophenyl)thiazol-2-yl)thio)-N-(4-sulfamoylphenyl)acetamide is a synthetic organic compound that features a thiazole ring, a nitrophenyl group, and a sulfamoylphenyl group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-(3-nitrophenyl)thiazol-2-yl)thio)-N-(4-sulfamoylphenyl)acetamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the Thiazole Ring: This can be achieved by the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Nitrophenyl Group: This step might involve nitration reactions using reagents like nitric acid.

    Thioether Formation: The thiazole ring can be linked to the nitrophenyl group through a thioether bond, often using thiol reagents.

    Acetamide Formation:

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve continuous flow reactors, automated synthesis, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitrophenyl group can undergo oxidation reactions, potentially forming nitro derivatives.

    Reduction: The nitro group can be reduced to an amine under hydrogenation conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

2-((4-(3-nitrophenyl)thiazol-2-yl)thio)-N-(4-sulfamoylphenyl)acetamide may have applications in:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design.

    Biological Studies: Investigating its effects on biological pathways.

    Industrial Chemistry: Use as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action would depend on its specific biological target. Generally, compounds with thiazole rings can interact with enzymes or receptors, potentially inhibiting or activating biological pathways. The nitrophenyl and sulfamoyl groups might enhance binding affinity or specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-((4-(2-nitrophenyl)thiazol-2-yl)thio)-N-(4-sulfamoylphenyl)acetamide
  • 2-((4-(4-nitrophenyl)thiazol-2-yl)thio)-N-(4-sulfamoylphenyl)acetamide

Uniqueness

The specific positioning of the nitrophenyl group and the presence of the sulfamoyl group might confer unique biological activities or chemical reactivity compared to similar compounds.

Properties

IUPAC Name

2-[[4-(3-nitrophenyl)-1,3-thiazol-2-yl]sulfanyl]-N-(4-sulfamoylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O5S3/c18-29(25,26)14-6-4-12(5-7-14)19-16(22)10-28-17-20-15(9-27-17)11-2-1-3-13(8-11)21(23)24/h1-9H,10H2,(H,19,22)(H2,18,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFXUKQGFWYFNDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CSC(=N2)SCC(=O)NC3=CC=C(C=C3)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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